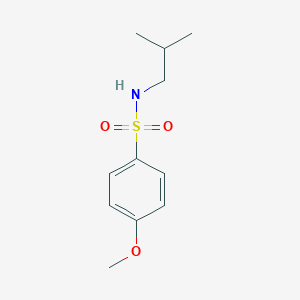

N-isobutyl-4-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-9(2)8-12-16(13,14)11-6-4-10(15-3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRLUTQHDWRXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-isobutyl-4-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-isobutyl-4-methoxybenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. The document outlines the core synthesis pathway, detailed experimental protocols derived from analogous reactions, and the expected characterization of the final product.

Synthesis Pathway

The primary and most direct pathway for the synthesis of this compound involves the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and isobutylamine. In this reaction, the lone pair of electrons on the nitrogen atom of isobutylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is typically scavenged by a base present in the reaction mixture, leading to the formation of the stable sulfonamide product.

The reaction is generally carried out in an inert organic solvent to facilitate the dissolution of the reactants and to control the reaction temperature. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

Experimental Protocol

Materials:

-

4-Methoxybenzenesulfonyl chloride

-

Isobutylamine

-

Triethylamine (or another suitable base like pyridine or potassium carbonate)

-

Dichloromethane (DCM) (or another suitable solvent like tetrahydrofuran or ethyl acetate)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzenesulfonyl chloride (1.0 equivalent) in dichloromethane.

-

Addition of Base: To the stirred solution, add triethylamine (1.1 to 1.5 equivalents).

-

Addition of Amine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add isobutylamine (1.0 to 1.2 equivalents) dropwise from the dropping funnel over a period of 15-30 minutes. The temperature should be maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Quantitative Data

As a non-commercially available intermediate, specific quantitative data for this compound is not extensively reported. However, based on similar sulfonamide syntheses, the following can be expected:

| Parameter | Expected Value |

| Yield | 75-95% |

| Appearance | White to off-white solid |

| Melting Point | Not reported, but expected for a crystalline solid |

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isobutyl group protons (methyl doublet, methine multiplet, and methylene doublet), aromatic protons of the methoxybenzene ring, and the methoxy group singlet. The N-H proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbons of the isobutyl group, the aromatic carbons (including the carbon attached to the methoxy group), and the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic and aromatic), S=O stretches (asymmetric and symmetric), and C-O stretch. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₁H₁₇NO₃S, M.W. = 243.32 g/mol ). |

Diagrams

Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

N-Isobutyl-4-methoxybenzenesulfonamide: A Technical Guide to its Core Mechanism of Action as a Matrix Metalloproteinase Inhibitor

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-isobutyl-4-methoxybenzenesulfonamide and its more extensively studied derivative, N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH). The primary mechanism of action for this class of compounds is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH) functions as a broad-spectrum inhibitor of MMPs. The key to its inhibitory activity lies in the hydroxamic acid functional group (-CONHOH). This group acts as a potent chelating agent for the zinc ion (Zn2+) located within the catalytic domain of the MMP active site. The binding of the hydroxamic acid to the zinc ion is a critical interaction that blocks the enzyme's ability to hydrolyze its natural substrates, such as collagen and gelatin.

The interaction is further stabilized by hydrogen bonds between the inhibitor and amino acid residues in the active site. Specifically, the oxygen of the hydroxamate forms a hydrogen bond with the carboxylate oxygen of a catalytic glutamate residue, while the NH of the hydroxamate establishes another hydrogen bond with the carbonyl oxygen of an alanine residue. This network of interactions results in a stable enzyme-inhibitor complex, effectively inactivating the MMP.

Signaling Pathway Diagram

Caption: Inhibition of Matrix Metalloproteinase (MMP) by NNGH.

Quantitative Data: Inhibitory Activity of NNGH

The inhibitory potency of NNGH has been quantified against a range of MMPs, with the inhibition constant (Ki) serving as a measure of its efficacy. A lower Ki value indicates a stronger inhibition.

| Target MMP | Inhibition Constant (Ki) |

| MMP-1 (Collagenase-1) | 0.17 µM |

| MMP-3 (Stromelysin-1) | 0.13 µM |

| MMP-7 (Matrilysin) | 13 µM |

| MMP-8 (Collagenase-2) | 9 nM |

| MMP-9 (Gelatinase B) | 2.6 nM |

| MMP-10 (Stromelysin-2) | 0.1 µM |

| MMP-12 (Macrophage Metalloelastase) | 4.3 nM |

| MMP-13 (Collagenase-3) | 3.1 nM |

| MMP-20 (Enamelysin) | 17 nM |

Experimental Protocols

The determination of the inhibitory activity of compounds like NNGH is typically performed using a fluorogenic MMP inhibition assay. The following is a representative protocol.

Fluorogenic Matrix Metalloproteinase (MMP) Inhibition Assay

Objective: To determine the inhibitory potential of a test compound against a specific MMP by measuring the reduction in the cleavage of a fluorescent substrate.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-9)

-

MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Fluorogenic MMP substrate (e.g., a FRET-based peptide substrate)

-

Test compound (NNGH) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute the lyophilized MMP enzyme in the assay buffer to a desired stock concentration. Further dilute the enzyme to the final working concentration in the assay buffer just before use.

-

Inhibitor Preparation: Prepare a series of dilutions of the test compound (NNGH) in the assay buffer. Also, prepare a vehicle control containing the same concentration of the solvent used to dissolve the compound.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted MMP enzyme. b. Add 5 µL of the diluted test compound or vehicle control to the respective wells. c. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: a. Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions. b. Add 45 µL of the substrate solution to each well to initiate the reaction.

-

Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate. b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

Data Analysis: a. Determine the rate of substrate cleavage (reaction velocity) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. d. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Experimental Workflow Diagram

Caption: Workflow for Fluorogenic MMP Inhibition Assay.

Structure-Activity Relationship (SAR)

The benzenesulfonamide scaffold is a common feature in many MMP inhibitors. The structure-activity relationship for this class of compounds highlights several key features:

-

Zinc-Binding Group (ZBG): The hydroxamic acid moiety is a highly effective ZBG, crucial for potent inhibition. Other ZBGs, such as carboxylates and thiols, can also be employed but often result in lower potency.

-

Sulfonamide Group: The sulfonamide group contributes to the overall binding affinity and can be involved in hydrogen bonding interactions within the active site.

-

Substituents on the Phenyl Ring: The methoxy group on the phenyl ring can influence the electronic properties and solubility of the compound. Modifications at this position can be used to fine-tune the inhibitory profile.

-

Isobutyl Group: The isobutyl group occupies a hydrophobic pocket (the S1' pocket) in the MMP active site. The size and shape of this group are important for achieving selectivity among different MMPs, as the S1' pocket varies in its dimensions across the MMP family.

This in-depth guide provides a foundational understanding of the mechanism of action of this compound and its derivatives as MMP inhibitors. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

An In-depth Technical Guide to N-Isobutyl-4-methoxybenzenesulfonamide and its Role as a Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the early discovery and development of N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, a compound more commonly known in the scientific literature as NNGH. While the initial query specified N-isobutyl-4-methoxybenzenesulfonamide, the preponderance of research points to NNGH, a structurally related and extensively studied broad-spectrum inhibitor of matrix metalloproteinases (MMPs), as the likely compound of interest. This guide will delve into its chemical properties, synthesis, biological activity, and the experimental protocols used to characterize its function.

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of drug discovery efforts. NNGH has emerged as a valuable research tool for studying the physiological and pathological roles of various MMPs, particularly stromelysin-1 (MMP-3).

Chemical and Physical Properties

N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid is a synthetic, cell-permeable compound. Its key identifiers and properties are summarized below.

| Property | Value |

| IUPAC Name | N-hydroxy-2-[--INVALID-LINK--amino]acetamide[1] |

| Synonyms | NNGH, MMP-3 Inhibitor II[1] |

| CAS Number | 161314-17-6[1] |

| Molecular Formula | C13H20N2O5S[1] |

| Molecular Weight | 316.38 g/mol [1] |

| Appearance | White solid[2] |

| Solubility | Soluble in DMSO (~25 mg/ml) and Ethanol (~25 mg/ml)[2] |

| Stability | Stable for ≥ 4 years when stored at room temperature[3] |

Biological Activity: A Broad-Spectrum MMP Inhibitor

NNGH exhibits potent inhibitory activity across a wide range of matrix metalloproteinases. The hydroxamic acid moiety in its structure acts as a strong chelating group for the zinc ion within the catalytic site of MMPs, thereby blocking their enzymatic activity. The inhibitory constants (Ki) for NNGH against various MMPs are detailed in the table below.

| MMP Target | Ki Value |

| MMP-1 (Collagenase-1) | 0.17 µM[3] |

| MMP-3 (Stromelysin-1) | 0.13 µM[3] |

| MMP-7 (Matrilysin) | 13 µM[3] |

| MMP-8 (Collagenase-2) | 9 nM[3] |

| MMP-9 (Gelatinase B) | 2.6 nM[3] |

| MMP-10 (Stromelysin-2) | 0.1 µM[3] |

| MMP-12 (Macrophage elastase) | 4.3 nM[3] |

| MMP-13 (Collagenase-3) | 3.1 nM[3] |

| MMP-20 (Enamelysin) | 17 nM[3] |

Mechanism of Action

The primary mechanism of action for NNGH involves the direct inhibition of MMP catalytic activity. The hydroxamic acid group forms a bidentate coordination complex with the catalytic zinc ion (Zn2+) in the active site of the MMP. This interaction prevents the binding and subsequent cleavage of natural protein substrates.

Caption: Mechanism of MMP inhibition by NNGH.

Experimental Protocols

Generalized Synthesis of N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH)

Caption: Proposed synthetic workflow for NNGH.

Step 1: Synthesis of this compound

-

Dissolve 4-methoxybenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add isobutylamine dropwise to the cooled solution with stirring. A base, such as triethylamine or pyridine, may be added to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup to remove salts and purify the product by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 2-(N-isobutyl-4-methoxybenzenesulfonamido)acetate

-

Dissolve the this compound from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a base, such as potassium carbonate or sodium hydride, to deprotonate the sulfonamide nitrogen.

-

Add ethyl chloroacetate to the reaction mixture.

-

Heat the reaction mixture and stir for several hours, monitoring for completion by TLC.

-

After cooling, perform an aqueous workup and extract the product with a suitable organic solvent. Purify by column chromatography.

Step 3: Synthesis of N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH)

-

Prepare a solution of hydroxylamine from hydroxylamine hydrochloride and a base like sodium methoxide in methanol.

-

Dissolve the ester product from Step 2 in methanol.

-

Add the ester solution to the freshly prepared hydroxylamine solution.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final NNGH.

MMP-9 Inhibition Assay using NNGH as a Control

The following protocol is adapted from a commercially available MMP-9 inhibitor screening kit where NNGH is used as a positive control.

Caption: Experimental workflow for an MMP-9 inhibition assay.

Materials:

-

Recombinant MMP-9 enzyme

-

MMP-9 Assay Buffer

-

FRET-based MMP-9 substrate (e.g., releases a fluorescent group upon cleavage)

-

NNGH (as a positive control inhibitor)

-

Test compounds

-

96-well plate (white, flat-bottom for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized MMP-9 enzyme in a pre-chilled buffer as recommended by the supplier. Keep on ice.

-

Prepare a stock solution of NNGH (e.g., 2 mM in DMSO).

-

Dissolve test compounds in a suitable solvent (e.g., DMSO) to make stock solutions.

-

Warm the MMP-9 Assay Buffer and FRET substrate to room temperature.

-

-

Assay Plate Setup:

-

Enzyme Control (EC): Mix diluted MMP-9 with Assay Buffer.

-

Background Control (BC): Add only Assay Buffer.

-

Inhibitor Control (IC): Mix diluted MMP-9, Assay Buffer, and a known concentration of NNGH.

-

Test Inhibitor Samples (S): Mix diluted MMP-9, Assay Buffer, and the test compound at various concentrations.

-

Note: If the solvent for the test compounds might affect enzyme activity, a solvent control should also be included.

-

-

Reaction Initiation:

-

Prepare a Reaction Mix containing the FRET substrate in MMP-9 Assay Buffer.

-

Add the Reaction Mix to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the 96-well plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation/emission wavelength pair suitable for the FRET substrate (e.g., Ex/Em = 325/393 nm) in kinetic mode for 30 to 60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (change in fluorescence over time) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for the test compounds and NNGH using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] x 100

-

Plot the % inhibition versus the concentration of the test compound to determine the IC50 value.

-

Conclusion

N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH) is a potent, broad-spectrum inhibitor of matrix metalloproteinases. Its well-characterized inhibitory profile and cell permeability make it an invaluable tool for researchers investigating the roles of MMPs in health and disease. This guide provides a foundational understanding of NNGH, from its fundamental properties to its application in experimental settings. The provided protocols, while generalized for synthesis, offer a clear path for its preparation and use in MMP inhibition assays, facilitating further research into the complex biology of matrix metalloproteinases and the development of novel therapeutics.

References

An In-depth Technical Guide to N-isobutyl-4-methoxybenzenesulfonamide: Structural Analogs and Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents. This technical guide provides a comprehensive overview of N-isobutyl-4-methoxybenzenesulfonamide, a representative member of this class, and explores the synthesis, biological activities, and structure-activity relationships (SAR) of its structural analogs and derivatives. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel sulfonamide-based therapeutics. We will delve into detailed experimental protocols, present quantitative biological data from relevant studies, and visualize key experimental workflows and potential signaling pathways.

Core Compound and Structural Analogs

The fundamental structure of this compound features a 4-methoxy-substituted benzene ring linked to a sulfonamide moiety, which is further N-alkylated with an isobutyl group. The versatility of this scaffold allows for systematic structural modifications to explore and optimize biological activity. Key points of diversification include:

-

Substitution on the Sulfonamide Nitrogen (N): The isobutyl group can be replaced by a wide range of alkyl, aryl, and heterocyclic functionalities to modulate lipophilicity, steric bulk, and hydrogen bonding capacity.

-

Substitution on the Aromatic Ring: The methoxy group at the para-position can be replaced with other electron-donating or electron-withdrawing groups, or its position can be altered to investigate electronic and steric effects on activity.

-

Modification of the Aromatic Core: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions with biological targets.

Synthesis of this compound and its Analogs

The most common and direct method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.

General Synthetic Workflow

The synthesis of this compound is typically achieved by the reaction of 4-methoxybenzenesulfonyl chloride with isobutylamine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of N-Aryl-4-methoxybenzenesulfonamides

The following protocol is adapted for the synthesis of N-aryl analogs and can be modified for N-alkyl derivatives like this compound.

Materials:

-

4-Methoxybenzenesulfonyl chloride

-

Substituted aniline or alkylamine (e.g., isobutylamine)

-

Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 equivalent) in DCM.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in DCM to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Structure-Activity Relationships

While specific biological data for this compound is not extensively documented in publicly available literature, the biological activities of structurally related benzenesulfonamide derivatives provide valuable insights into its potential therapeutic applications.

Anticancer Activity

A study on a series of 2-(4-substituted-benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide derivatives revealed their potential as anticancer agents against the MCF-7 human breast cancer cell line.

Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives against MCF-7 Cells

| Compound ID | Substitution on Benzylidene Ring | IC₅₀ (µg/mL) |

| 1a | H | 38.1 |

| 1b | 4-CH₃ | 38.0 |

| 1c | 4-OCH₃ | 37.8 |

| 1d | 4-Cl | 41.0 |

| 1e | 4-N(CH₃)₂ | 28.2 |

| Doxorubicin | (Positive Control) | 12.8 |

Structure-Activity Relationship (SAR) Summary:

-

The introduction of an electron-donating dimethylamino group at the para-position of the benzylidene ring (compound 1e ) led to the most potent activity in this series.

-

Other substitutions showed moderate activity, suggesting that the electronic properties of the substituent at this position can influence cytotoxicity.

Experimental Workflow for Anticancer Activity Screening (MTT Assay):

Navigating the Labyrinth of Target Identification: A Technical Guide for N-isobutyl-4-methoxybenzenesulfonamide and Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Understanding the specific proteins or cellular pathways with which a bioactive compound interacts is fundamental to elucidating its mechanism of action, predicting potential on- and off-target effects, and optimizing its therapeutic potential. This technical guide provides an in-depth overview of the core principles and methodologies for the target identification of novel small molecules, with a conceptual focus on a scaffold exemplified by N-isobutyl-4-methoxybenzenesulfonamide.

While specific target identification studies for this compound are not extensively available in the public domain, this guide will leverage established methodologies and data from structurally related compounds to present a comprehensive framework for approaching this scientific challenge. A closely related compound, N-isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid, has been identified as an inhibitor of Matrix Metalloproteinases (MMPs), including Stromelysin-1, Stromelysin-2, Macrophage metalloelastase, and Matrix metalloproteinase-20.[1] This example underscores the importance of the sulfonamide scaffold in interacting with specific biological targets and serves as a valuable case study.

This document will detail common and advanced experimental protocols, provide structured data presentation formats, and visualize complex workflows and pathways to equip researchers with the necessary knowledge to embark on target identification studies.

General Workflow for Small Molecule Target Identification

The process of identifying the molecular target of a bioactive compound is a multi-faceted endeavor that typically begins with the observation of a phenotypic effect and culminates in the validation of a specific biomolecular interaction. The following diagram illustrates a generalized workflow.

Key Experimental Protocols in Target Identification

A variety of experimental techniques can be employed to identify the molecular targets of a small molecule. These methods can be broadly categorized into direct and indirect approaches.

Direct Methods: Identifying Physical Interactions

Direct methods aim to physically isolate and identify the binding partners of a compound.

1. Affinity Chromatography: This classical technique involves immobilizing the small molecule of interest onto a solid support to create an affinity matrix. A cellular lysate is then passed over this matrix, and proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry.

Experimental Protocol: A Generic Affinity Chromatography Workflow

-

Ligand Immobilization:

-

Synthesize an analog of the bioactive compound containing a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) for covalent attachment to the chromatography resin.

-

Couple the synthesized analog to an activated resin (e.g., NHS-activated sepharose, epoxy-activated sepharose).

-

Thoroughly wash the resin to remove any unreacted compound.

-

-

Protein Extraction:

-

Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified lysate with the affinity resin to allow for binding of the target protein(s).

-

Wash the resin extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

Identify the eluted proteins using one-dimensional or two-dimensional gel electrophoresis followed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

2. Proteomics-based Approaches: Modern proteomics offers powerful tools for target identification. Techniques like drug affinity responsive target stability (DARTS) and stability of proteins from rates of oxidation (SPROX) rely on the principle that ligand binding can alter the physical properties of a protein, such as its susceptibility to proteolysis or oxidation.

Indirect Methods: Inferring Targets from Cellular Responses

Indirect methods identify targets by observing the cellular consequences of compound treatment.

1. Expression Cloning: This method involves introducing a library of cDNAs into cells that are resistant to the compound's effects. Cells that acquire sensitivity to the compound are selected, and the introduced cDNA, which presumably codes for the target protein, is identified.

2. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for assessing target engagement in a cellular context.[2][3][4] It is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.[2][3][4] This method can be used to validate putative targets and to determine the extent to which a compound engages its target in living cells.[2]

Experimental Protocol: Western Blot-based Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture cells to an appropriate density.

-

Treat the cells with the bioactive compound or a vehicle control for a defined period.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation. A no-heat control is included.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.

-

Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

-

Protein Detection:

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

-

The presence of a stronger band in the compound-treated samples at higher temperatures, compared to the vehicle control, indicates thermal stabilization and therefore target engagement.

-

The throughput of CETSA can be increased by adapting the readout to a microplate format using techniques like AlphaScreen or enzyme-linked immunosorbent assays (ELISA).[5] Mass spectrometry-based CETSA, also known as thermal proteome profiling (TPP), allows for the unbiased, proteome-wide identification of thermally stabilized proteins.[6]

Table 1: Comparison of Cellular Thermal Shift Assay (CETSA) Methodologies

| CETSA Method | Principle | Throughput | Advantages | Disadvantages |

| Western Blot-based CETSA | Detection of a specific protein in the soluble fraction after heat treatment using antibodies.[2] | Low | Simple, requires standard laboratory equipment.[3] | Requires a specific antibody, low throughput.[3] |

| High-Throughput CETSA (HT-CETSA) | Immunoassay-based detection (e.g., AlphaLISA, ELISA) in a microplate format.[4][5] | High | Suitable for screening large compound libraries.[4][5] | Requires specific antibodies and specialized plate readers. |

| Thermal Proteome Profiling (TPP) / MS-CETSA | Mass spectrometry-based quantification of the entire soluble proteome after heat treatment.[6] | Low to Medium | Unbiased, proteome-wide target identification, no antibody required.[6] | Requires sophisticated mass spectrometry instrumentation and data analysis.[6] |

Visualizing the Cellular Thermal Shift Assay (CETSA)

The following diagram illustrates the core principle of the Cellular Thermal Shift Assay.

Data Presentation for Target Identification Studies

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results from target identification studies.

Table 2: Example Data Summary for a Putative Target

| Assay Type | Parameter | Value | Units |

| Biochemical Assay | IC50 | 1.2 | µM |

| Kd | 0.8 | µM | |

| Cellular Thermal Shift Assay (CETSA) | Tagg Shift | +3.5 | °C |

| Cell-based Functional Assay | EC50 | 2.5 | µM |

Conclusion

The identification of the molecular targets of a novel bioactive compound like this compound is a challenging yet crucial step in modern drug discovery. While specific data for this compound remains to be fully elucidated, the principles and methodologies outlined in this guide provide a robust framework for approaching this task. A combination of direct and indirect methods, particularly the versatile Cellular Thermal Shift Assay, can provide compelling evidence for target engagement and pave the way for a deeper understanding of the compound's mechanism of action. As new technologies continue to emerge, the path from a phenotypic observation to a validated molecular target will become increasingly streamlined, accelerating the development of novel therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of N-isobutyl-4-methoxybenzenesulfonamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-isobutyl-4-methoxybenzenesulfonamide, a key organic compound with potential applications in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on analogous compounds and details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Reference Compound: N-isobutyl-4-methylbenzenesulfonamide)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 | d, J = 8.2 Hz | 2H | Aromatic (ortho to SO₂) |

| 7.30 | d, J = 8.0 Hz | 2H | Aromatic (meta to SO₂) |

| 4.69 | br | 1H | NH |

| 2.72-2.76 | m | 2H | CH₂ |

| 2.43 | s | 3H | Ar-CH₃ |

| 1.70 | m | 1H | CH |

| 0.87 | d, J = 6.7 Hz | 6H | 2 x CH₃ |

¹³C NMR (Carbon NMR) Data (Reference Compound: N-isobutyl-4-methylbenzenesulfonamide) [1]

| Chemical Shift (δ) ppm | Assignment |

| 143.5 | Aromatic (C-SO₂) |

| 135.7 | Aromatic (C-CH₃) |

| 129.8 | Aromatic (ortho to SO₂) |

| 127.9 | Aromatic (meta to SO₂) |

| 54.2 | CH₂ |

| 34.3 | CH |

| 21.5 | Ar-CH₃ |

| 19.9 | 2 x CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2960-2850 | C-H (Aliphatic) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1350-1300 & 1170-1150 | S=O (Sulfonamide) | Asymmetric & Symmetric Stretching |

| 1260-1240 | C-O (Aryl ether) | Asymmetric Stretching |

| 1040-1010 | C-O (Aryl ether) | Symmetric Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₁H₁₇NO₃S), the expected molecular weight is approximately 243.32 g/mol .

| m/z | Interpretation |

| 243 | [M]⁺ (Molecular Ion) |

| 187 | [M - C₄H₈]⁺ |

| 155 | [CH₃OC₆H₄SO₂]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[3]

Infrared (IR) Spectroscopy

Thin Solid Film Method:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[4]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean salt plate and air).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. This method requires minimal sample preparation.[5][6]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

-

The sample is vaporized in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

-

The detector records the abundance of each ion, generating a mass spectrum.[8]

Electrospray Ionization (ESI) Mass Spectrometry:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Infuse the solution into the ESI source of the mass spectrometer.

-

A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).[9]

-

The ions are then analyzed by the mass spectrometer.[9]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. amherst.edu [amherst.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

N-isobutyl-4-methoxybenzenesulfonamide CAS number and chemical identifiers.

This technical guide provides a comprehensive overview of N-isobutyl-4-methoxybenzenesulfonamide, focusing on its chemical identity, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers and Properties

There is some ambiguity in public databases regarding the definitive Chemical Abstracts Service (CAS) number for this compound. While some chemical suppliers reference a CAS number, it is not consistently found in major chemical databases. For clarity, this section presents the available data for the target compound, alongside data for a structurally related but more complex molecule that is often confounded in search results.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | Unconfirmed (Referenced as CB02070814 by some suppliers) | ChemicalBook |

| Molecular Formula | C₁₁H₁₇NO₃S | - |

| Molecular Weight | 243.32 g/mol | - |

| Canonical SMILES | CC(C)CNS(=O)(=O)c1ccc(OC)cc1 | - |

It is crucial to distinguish the target compound from a similarly named but structurally distinct molecule, N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, which has the following confirmed identifiers:

Table 2: Chemical Identifiers for N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid

| Identifier | Value | Source |

| IUPAC Name | N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide | PubChem[1] |

| CAS Number | 161314-17-6 | PubChem[1] |

| Molecular Formula | C₁₃H₂₀N₂O₅S | PubChem[1] |

| Molecular Weight | 316.38 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC | PubChem[1] |

Synthesis of this compound

General Experimental Protocol

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

4-Methoxybenzenesulfonyl chloride

-

Isobutylamine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether)

-

Base (e.g., triethylamine or pyridine)

-

Aqueous solution of a weak acid (e.g., 1M HCl) for workup

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzenesulfonyl chloride (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Amine and Base: To the stirred solution, add isobutylamine (1.1-1.2 equivalents) and the base (1.1-1.2 equivalents) at room temperature or cooled in an ice bath to control any exotherm.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (4-methoxybenzenesulfonyl chloride) is consumed.

-

Workup:

-

The reaction mixture is quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed successively with a weak acid solution (to remove excess amine and base), water, and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound.

The broader class of benzenesulfonamides is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, some sulfonamide derivatives have been investigated for their effects on the cardiovascular system, potentially acting as inhibitors of calcium channels. Others have shown promise as anticancer agents by targeting specific enzymes or pathways involved in cell proliferation.

However, without specific studies on this compound, any discussion of its biological role would be speculative. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a distinct chemical entity for which a definitive, publicly available dataset of chemical identifiers and biological activity is currently limited. While its synthesis can be reliably predicted based on established chemical principles for sulfonamide formation, detailed experimental protocols and characterization data are not widely reported. The potential for biological activity exists within the broader class of benzenesulfonamides, but specific studies on this particular molecule are needed to determine its pharmacological profile. Researchers interested in this compound are encouraged to perform thorough characterization and biological screening to uncover its potential applications.

References

Methodological & Application

Application Notes and Protocols for N-isobutyl-4-methoxybenzenesulfonamide in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutyl-4-methoxybenzenesulfonamide, also known as E7010 or ABT-751, is a sulfonamide antitumor agent that has shown potent activity against a variety of cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.[1] These characteristics make it a compound of significant interest in cancer research and drug development.

This document provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound, including cytotoxicity, cell cycle analysis, and apoptosis assays.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its anticancer effects by interfering with the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. The compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Caption: Signaling pathway of this compound.

Data Summary

The following tables summarize the quantitative data on the effects of this compound on cancer cells.

Table 1: In vitro Growth-Inhibitory Activities of this compound (E7010)

| Cell Line | Cancer Type | IC50 (µg/mL) |

| Human Tumor Cell Lines Panel (26 lines) | Various | 0.06 - 0.8 |

Source: Cancer Research, 1997.[1]

Experimental Protocols

Cell Viability Assay (SRB - Sulforhodamine B Assay)

This protocol determines the cytotoxic effects of this compound by measuring cell density based on the staining of total cellular protein.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (E7010)

-

96-well plates

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Experimental workflow for the SRB cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (E7010)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (E7010)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Use a 488 nm excitation laser and measure FITC emission at ~530 nm and PI emission at ~617 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

References

Application Notes and Protocols: N-isobutyl-4-methoxybenzenesulfonamide in Animal Models of Disease

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no direct published data on the use of N-isobutyl-4-methoxybenzenesulfonamide in animal models of disease. However, based on the structural similarity to known matrix metalloproteinase (MMP) inhibitors, it is hypothesized that this compound may also function as an MMP inhibitor. The following application notes and protocols are based on studies using the well-characterized MMP inhibitors, Batimastat and Marimastat, and are provided as a guide for designing and conducting preclinical studies with this compound. It is essential to determine the specific activity and optimal dosage of this compound in vitro before proceeding with in vivo experiments.

Introduction to Matrix Metalloproteinases (MMPs) and Their Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components.[1] Under physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis.[1][2] However, dysregulation of MMP activity is implicated in the pathogenesis of various diseases, including cancer, neuroinflammatory disorders, and arthritis, where excessive MMP activity contributes to tissue destruction and disease progression.[2][3][4]

In cancer, MMPs facilitate tumor growth, invasion, and metastasis by breaking down the basement membrane and extracellular matrix, allowing cancer cells to migrate and invade surrounding tissues.[2] In neuroinflammatory conditions, MMPs contribute to the breakdown of the blood-brain barrier, leukocyte infiltration, and neuronal damage.[5] In arthritis, MMPs are responsible for the degradation of cartilage and bone, leading to joint destruction.[4]

Inhibition of MMPs has emerged as a promising therapeutic strategy for these diseases. Small molecule MMP inhibitors, such as Batimastat and Marimastat, have been developed and evaluated in numerous preclinical animal models, demonstrating their potential to halt or slow disease progression.[2]

Quantitative Data from Preclinical Studies with MMP Inhibitors

The following tables summarize quantitative data from studies using Batimastat and Marimastat in animal models of cancer and neuroinflammation. These data can serve as a reference for expected effect sizes when testing novel MMP inhibitors.

Table 1: Efficacy of Batimastat in a Human Ovarian Carcinoma Xenograft Mouse Model

| Treatment Group | Mean Survival Time (days) | % Increase in Lifespan | Reference |

| Control | 35 | - | [6] |

| Cisplatin (4 mg/kg) | 50 | 43% | [6] |

| Batimastat (60 mg/kg) | 55 | 57% | [6] |

| Cisplatin + Batimastat | >200 | >471% | [6] |

Table 2: Effect of Marimastat on Peritoneal Dissemination of Gastric Carcinoma in Nude Mice

| Treatment Group | Mean Number of Peritoneal Nodules | % Inhibition of Nodule Formation | Reference |

| Control | 45.3 | - | [7] |

| Marimastat (18 mg/kg/day) | 18.2 | 59.8% | [7] |

| Mitomycin C (2 mg/kg) | 12.5 | 72.4% | [7] |

| Marimastat + Mitomycin C | 5.1 | 88.7% | [7] |

Table 3: Effect of MMP Inhibitors on Neuroinflammatory Markers in a Mouse Model of Focal Cerebral Ischemia

| Treatment Group | TNF-α Positive Cells/Section (Mean ± SD) | % Reduction in TNF-α | Reference |

| Vehicle | 55.0 ± 1.0 | - | [5] |

| Doxycycline | 35.0 ± 3.0 | 36.4% | [5] |

| Minocycline | 26.5 ± 2.0 | 51.8% | [5] |

| Batimastat | 18.5 ± 2.5 | 66.4% | [5] |

Experimental Protocols

The following are detailed protocols for inducing and evaluating the efficacy of MMP inhibitors in animal models of cancer, neuroinflammation, and arthritis. These protocols should be adapted and optimized for this compound.

Protocol 1: Human Tumor Xenograft Model in Nude Mice (Cancer)

-

Cell Culture: Culture human cancer cells (e.g., MDA-MB-435 breast cancer, HOC22 ovarian carcinoma) in appropriate media and conditions.

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Tumor Inoculation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells in 0.1 mL of sterile PBS into the right flank or mammary fat pad of each mouse.[8]

-

Tumor Growth Monitoring: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width^2 x length) / 2.[9]

-

Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.

-

Drug Administration:

-

This compound: The formulation and dose will need to be determined based on in vitro potency and solubility. A starting point for dosing can be extrapolated from effective doses of other sulfonamide-based inhibitors, but must be empirically determined. Administer via oral gavage or intraperitoneal (IP) injection daily.

-

Batimastat (for comparison): Administer 30-60 mg/kg daily via IP injection as a suspension in sterile PBS containing 0.01% Tween 80.[3][6][8]

-

Control: Administer the vehicle used for the test compound.

-

-

Endpoint Analysis:

-

Continue treatment for a predetermined period (e.g., 28-42 days) or until tumors in the control group reach a humane endpoint.

-

Monitor animal weight and health status throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure final tumor weight and volume.

-

For metastasis studies, harvest relevant organs (e.g., lungs, liver) and count metastatic nodules.

-

Perform histological analysis of tumors and organs.

-

Analyze tumor homogenates for MMP activity (zymography) and protein levels of relevant biomarkers.

-

Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice

-

Animal Model: Use adult male C57BL/6 mice.

-

Induction of Neuroinflammation: Administer a single IP injection of LPS (0.25 - 5 mg/kg) dissolved in sterile saline.

-

Drug Administration:

-

This compound: Administer at a predetermined dose via IP injection or oral gavage 1 hour before or immediately after LPS injection.

-

Batimastat (for comparison): Administer 30 mg/kg via IP injection 1 hour before LPS.

-

Control: Administer vehicle.

-

-

Endpoint Analysis (24-48 hours post-LPS):

-

Collect blood samples for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA.

-

Euthanize mice and perfuse with saline followed by 4% paraformaldehyde.

-

Harvest brains and process for immunohistochemistry to detect markers of neuroinflammation such as Iba1 (microglia), GFAP (astrocytes), and inflammatory cytokines.[5]

-

Alternatively, homogenize brain tissue to measure cytokine levels by ELISA or gene expression by qRT-PCR.

-

Protocol 3: Collagen-Induced Arthritis (CIA) Model in Mice

-

Animal Model: Use male DBA/1 mice, 8-10 weeks old.[4]

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL). Inject 100 µL of the emulsion intradermally at the base of the tail.[5]

-

Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.[5]

-

-

Arthritis Scoring:

-

Begin clinical assessment of arthritis on day 21 and continue 3 times per week until the end of the study.

-

Score each paw on a scale of 0-4: 0 = normal; 1 = mild swelling and/or erythema of one digit; 2 = moderate swelling of more than one digit or mild swelling of the entire paw; 3 = severe swelling of the entire paw; 4 = maximal swelling and ankylosis. The maximum score per mouse is 16.[4]

-

-

Drug Administration:

-

Prophylactic: Start treatment on day 20 (before the onset of symptoms).

-

Therapeutic: Start treatment when the clinical score reaches a predetermined level (e.g., ≥ 4).

-

This compound: Administer daily via oral gavage or IP injection at a predetermined dose.

-

Control: Administer vehicle.

-

-

Endpoint Analysis (e.g., Day 42):

-

Monitor paw swelling using calipers.

-

At the end of the study, euthanize mice and collect hind paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage damage) and micro-CT for bone erosion.

-

Collect blood serum to measure levels of anti-collagen antibodies and inflammatory cytokines.

-

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway for MMP activation and function.

Experimental Workflow

Caption: General experimental workflow for in vivo efficacy testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.2. Murine Model of Collagen-Induced Arthritis [bio-protocol.org]

- 5. chondrex.com [chondrex.com]

- 6. Batimastat, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid as a Chemical Probe for Matrix Metalloproteinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, also known as NNGH or MMP-3 Inhibitor II, is a potent, cell-permeable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[3] Their activities are crucial in physiological processes such as tissue remodeling, wound healing, and embryonic development. However, dysregulated MMP activity is implicated in various pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. NNGH serves as a valuable chemical probe for investigating the biological roles of MMPs and for the validation of these enzymes as therapeutic targets.

Target Profile and Quantitative Data

NNGH exhibits inhibitory activity against a wide range of MMPs with varying potencies. The hydroxamic acid moiety in its structure acts as a strong zinc-binding group, chelating the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[4] The inhibitory constants (Ki) for NNGH against various human MMPs are summarized in the table below.

| Protein Target | Ki (nM) | Protein Family | Notes |

| MMP-1 (Collagenase-1) | 170 | Collagenases | |

| MMP-3 (Stromelysin-1) | 130 | Stromelysins | Commonly used to study the role of MMP-3. |

| MMP-7 (Matrilysin) | 13000 | Matrilysins | |

| MMP-8 (Collagenase-2) | 9 | Collagenases | |

| MMP-9 (Gelatinase B) | 2.6 | Gelatinases | |

| MMP-10 (Stromelysin-2) | 100 | Stromelysins | |

| MMP-12 (Macrophage Metalloelastase) | 4.3 | Other MMPs | |

| MMP-13 (Collagenase-3) | 3.1 | Collagenases | |

| MMP-20 (Enamelysin) | 17 | Other MMPs |

Data compiled from Cayman Chemical product information.

Signaling Pathway

MMP-3 (Stromelysin-1) expression and activity are regulated by complex signaling networks, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6] Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) can activate these pathways, leading to the transcription of the MMP3 gene.[6] Once synthesized and secreted as an inactive proenzyme, pro-MMP-3 can be activated by other proteases, initiating a cascade of ECM degradation and further activation of other pro-MMPs.[5]

Caption: Simplified signaling pathway for MMP-3 induction.

Experimental Protocols

In Vitro MMP-3 Activity Assay (Fluorogenic Substrate)

This protocol describes the measurement of MMP-3 activity and its inhibition by NNGH using a fluorogenic substrate.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 3. docs.abcam.com [docs.abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. MMP-2 and MMP-9 gelatinase activity with zymography [bio-protocol.org]

Protocol for the Solubilization of N-isobutyl-4-methoxybenzenesulfonamide for In Vitro Investigations

Introduction

N-isobutyl-4-methoxybenzenesulfonamide is a sulfonamide compound of interest in various research fields, including drug discovery and chemical biology. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro studies. Due to its predicted lipophilic nature, this compound is expected to have low aqueous solubility, necessitating the use of organic solvents to prepare stock solutions for cell-based assays and other in vitro experiments. This document provides a detailed protocol for the solubilization of this compound, guidance on solvent selection, and best practices for preparing working solutions for in vitro applications.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₃S | ChemicalBook |

| Molecular Weight | 243.32 g/mol | ChemicalBook |

| Predicted Solubility | Low in water; likely soluble in organic solvents such as DMSO, ethanol, and methanol. | General knowledge of sulfonamides |

Recommended Solvents and Materials

Solvents

The selection of an appropriate solvent is crucial and should be guided by the specific requirements of the in vitro assay, particularly concerning solvent tolerance of the biological system (e.g., cell lines).

-

Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro use.[1]

-

Alternative Solvents: If DMSO is incompatible with the experimental system, the following solvents can be considered:

-

Ethanol (anhydrous)

-

Methanol (anhydrous)

-

Materials

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol, anhydrous, molecular biology grade

-

Sterile, nuclease-free microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Cell culture medium or aqueous buffer (for preparing working solutions)

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. Researchers should adjust the concentration based on their experimental needs.

-

Calculate the Required Mass:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 243.32 g/mol × 1000 mg/g = 2.4332 mg

-

-

-

Weighing the Compound:

-

Tare a sterile, dry microcentrifuge tube or amber vial on a calibrated analytical balance.

-

Carefully weigh approximately 2.43 mg of this compound into the tube. Record the exact weight.

-

-

Dissolution in DMSO:

-

Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (mL) = [Mass (mg) / 243.32 ( g/mol )] / 10 (mmol/L)

-

-

Add the calculated volume of cell culture grade DMSO to the tube containing the compound.

-

Cap the tube securely and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved.[2] A clear solution with no visible particulates should be obtained.

-

If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.[2]

-

-

Storage of Stock Solution:

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Amber vials or tubes wrapped in foil are recommended to protect the compound from light.

-

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or aqueous buffer immediately before use.

-

Determine the Final Concentration:

-

Decide on the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM, 100 µM).

-

-

Serial Dilution:

-

Perform a serial dilution of the stock solution in your cell culture medium or buffer to reach the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced toxicity to cells.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium or buffer without the compound. This is essential to distinguish the effects of the compound from those of the solvent.

-

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.

Caption: Workflow for preparing this compound solutions.

Decision Pathway for Solvent Selection

This diagram outlines the decision-making process for selecting an appropriate solvent system.

Caption: Decision tree for solvent selection.

Safety Precautions

-

This compound is a chemical compound with unknown toxicological properties. Standard laboratory safety precautions should be followed.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for the compound and solvents for detailed safety information.

Conclusion

This protocol provides a generalized framework for the dissolution of this compound for in vitro research. Due to the absence of specific experimental solubility data for this compound, researchers are encouraged to perform initial small-scale solubility tests to confirm the optimal solvent and concentration for their specific experimental setup. Adherence to these guidelines will help ensure the reliable and reproducible preparation of this compound for in vitro studies.

References

Application Notes and Protocols for the Quantification of N-isobutyl-4-methoxybenzenesulfonamide in Biological Samples

For Researchers, Scientists, and Drug Development Professionals